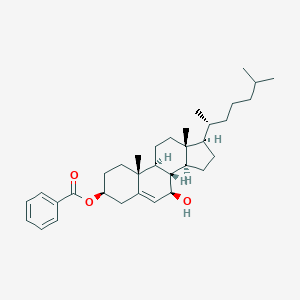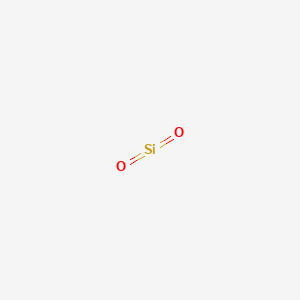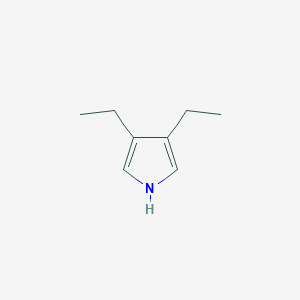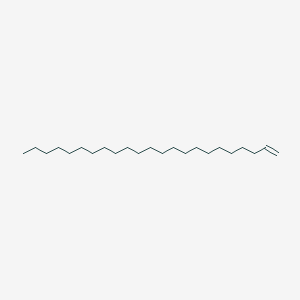
1-Tricosene
Übersicht
Beschreibung
1-Tricosene is a type of pheromone that is produced by various species of insects, including fruit flies, house flies, and mosquitoes. It is a hydrocarbon compound that is responsible for attracting and signaling potential mates.
Wissenschaftliche Forschungsanwendungen
Genetic Influence on Pheromones in Drosophila Research on Drosophila simulans highlights the pheromonal role of 7-tricosene in influencing conspecific male behavior. The genetic basis of this polymorphism, including the production of 7-tricosene, is significantly controlled by the second chromosome, specifically at the Ngbo locus. This locus directly affects the production of 7-pentacosene, which in turn is inversely related to 7-tricosene production (Ferveur, 1991).
Chemical Communication in Ants In Camponotus vagus ants, (Z)-9-tricosene, not naturally synthesized by this species, is absorbed by non-treated ants via postpharyngeal glands and reincorporated into the cuticle during licking or grooming. This study illustrates the regulation of chemical signatures within an ant community, showcasing the role of (Z)-9-tricosene in interspecies chemical communication (Meskali et al., 1995).
Pheromone Components and Male Sexual Behavior in Houseflies (Z)-9-tricosene, when combined with other pheromone components, significantly influences male sexual behavior in houseflies. The compound has been found to increase mating and homosexual strikes, demonstrating its impact on sexual recognition and mating behavior in insects (Adams & Holt, 1987).
Sex Pheromone in Houseflies (Z)-9-tricosene, also known as muscalure, is identified as a sex pheromone in the housefly, Musca domestica. Its role in attracting male houseflies and inducing sex-behavior patterns is significant, offering insights into pheromone-based communication and attraction mechanisms in insects (Rogoff et al., 1973).
Impact of Geoclimatic Variables on Cuticular Hydrocarbons Variations in 7-tricosene among Drosophila melanogaster males correlate significantly with geoclimatic parameters, suggesting a potential adaptive mechanism. The research demonstrates the influence of environmental factors on the production of certain hydrocarbons, including tricosene, in insect populations (Rouault et al., 2004).
Eigenschaften
CAS-Nummer |
18835-32-0 |
|---|---|
Produktname |
1-Tricosene |
Molekularformel |
C23H46 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
tricos-1-ene |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-23H2,2H3 |
InChI-Schlüssel |
SJDSOBWGZRPKSB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC=C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC=C |
Andere CAS-Nummern |
56924-46-0 18835-32-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

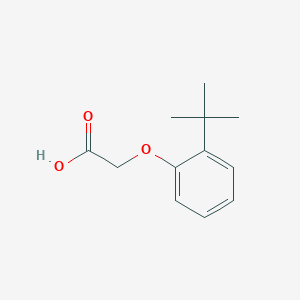
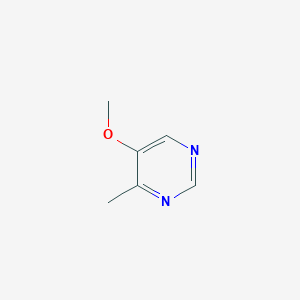
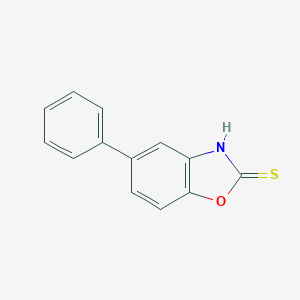
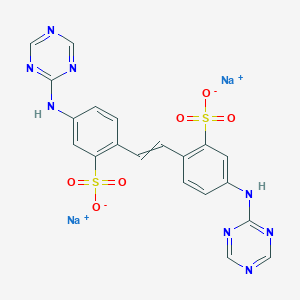
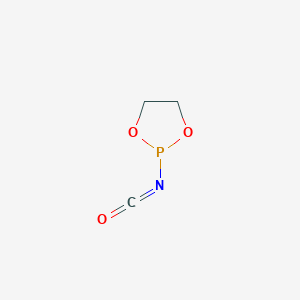
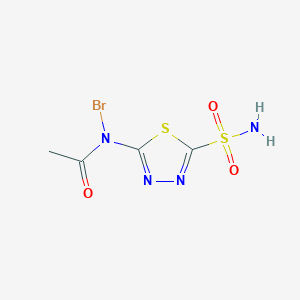

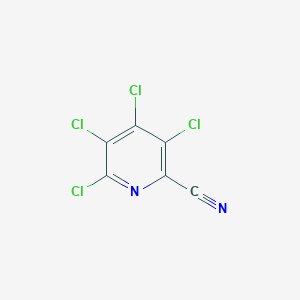
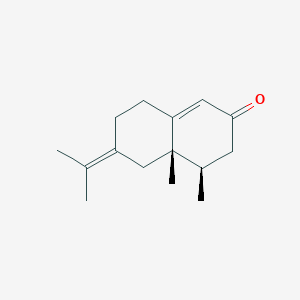
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
